Gsk-lsd1

Content Navigation

Product Name

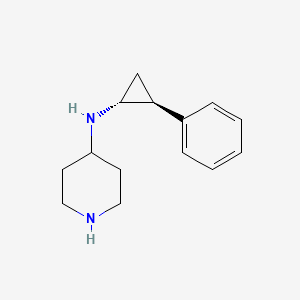

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

GSK-LSD1 (often supplied as a dihydrochloride salt) is a potent, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Developed in partnership with GlaxoSmithKline and validated by the Structural Genomics Consortium (SGC), it serves as a standardized chemical probe for epigenetic research. The compound covalently targets the flavin adenine dinucleotide (FAD) cofactor of LSD1, effectively blocking the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4). For procurement and assay standardization, the dihydrochloride formulation is highly practical due to its aqueous solubility (up to 20 mg/mL), which eliminates the need for organic solvents in sensitive cellular and in vivo models. Its rigorous validation makes it a reliable baseline material for high-throughput screening, target validation, and the development of next-generation epigenetic therapeutics [1].

Substituting GSK-LSD1 with older, non-selective monoamine oxidase (MAO) inhibitors, such as tranylcypromine (TCP), introduces severe confounding variables because TCP inhibits MAO-A and MAO-B at concentrations similar to or lower than those required for LSD1, masking true target-specific phenotypes [1]. Furthermore, attempting to substitute GSK-LSD1 with reversible, scaffolding-disrupting inhibitors (like SP-2509 or seclidemstat) fundamentally alters the mechanism of action; these reversible agents differentially impact the LSD1-CoREST complex and have been shown to inadvertently suppress natural killer (NK) cell metabolism and lysis capacity, an off-target effect not seen with catalytic inhibitors like GSK-LSD1 [2]. Finally, utilizing clinical-stage irreversible analogs such as GSK2879552 requires significantly higher dosing concentrations to achieve equivalent biochemical and cellular inhibition, increasing the risk of solvent-induced toxicity and off-target artifacts in precision assays [3].

References

- [1] Fang, Y., et al. 'Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.' ACS Pharmacology & Translational Science, 2021.

- [2] Wang, Y., et al. 'Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential.' Frontiers in Immunology, 2023.

- [3] Schenk, T., et al. 'Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.' Haematologica, 2019.

Biochemical Potency: Superior Target Engagement vs. Clinical Analog GSK2879552

In direct biochemical comparisons, GSK-LSD1 demonstrates an IC50 of 16 nM against LSD1, making it 10-fold more potent than its closely related clinical analog, GSK2879552, which exhibits an IC50 of 160 nM [1]. This high binding affinity is critical for researchers needing to establish maximum target engagement at the lowest possible concentration.

| Evidence Dimension | LSD1 Enzymatic Inhibition (IC50) |

| Target Compound Data | 16 nM |

| Comparator Or Baseline | GSK2879552 (160 nM) |

| Quantified Difference | 10-fold higher biochemical potency |

| Conditions | In vitro HTRF biochemical assay |

Procuring the more potent GSK-LSD1 allows for lower dosing in biochemical assays, minimizing solvent effects and ensuring strict target-specific engagement.

Cellular Efficacy: Sub-Nanomolar Growth Inhibition in Cancer Models

When applied to cancer cell lines, GSK-LSD1 induces profound gene expression changes and growth inhibition with an average EC50 of <5 nM [1]. In contrast, studies evaluating GSK2879552 across a panel of 20 acute myeloid leukemia (AML) cell lines reported a much higher average EC50 of 137 nM [2].

| Evidence Dimension | Cellular Growth Inhibition (EC50) |

| Target Compound Data | < 5 nM |

| Comparator Or Baseline | GSK2879552 (137 nM) |

| Quantified Difference | >27-fold greater cellular potency |

| Conditions | Multi-day cellular proliferation assays in AML/cancer cell lines |

The sub-nanomolar cellular potency of GSK-LSD1 ensures robust phenotypic readouts at low concentrations, drastically reducing the risk of off-target cytotoxicity in cell-based assays.

Enzyme Selectivity: Elimination of MAO-A/B Confounding Variables

First-generation LSD1 inhibitors, such as tranylcypromine (TCP), are notorious for their non-selective inhibition of monoamine oxidases (MAO-A and MAO-B). GSK-LSD1 was engineered to overcome this, demonstrating >1000-fold selectivity for LSD1 over MAO-A, MAO-B, and the closely related LSD2 [1].

| Evidence Dimension | Selectivity Ratio (LSD1 vs. MAO-A/B) |

| Target Compound Data | >1000-fold selective |

| Comparator Or Baseline | Tranylcypromine (Non-selective, inhibits MAO-A/B concurrently) |

| Quantified Difference | Complete elimination of MAO-mediated activity at therapeutic doses |

| Conditions | Recombinant enzyme selectivity profiling |

This selectivity profile is mandatory for procurement when researchers must cleanly attribute phenotypic changes specifically to LSD1 rather than general monoamine oxidase blockade.

Formulation and Handling: High Aqueous Solubility of the Dihydrochloride Salt

The dihydrochloride salt form of GSK-LSD1 offers excellent processability, achieving an aqueous solubility of 20 mg/mL (yielding a clear solution). This is a significant processability advantage over free-base forms or highly lipophilic experimental inhibitors that require high concentrations of DMSO or complex excipients (like Tween-80) for dissolution.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 20 mg/mL in H2O |

| Comparator Or Baseline | Free base LSD1 inhibitors (typically <1 mg/mL in H2O) |

| Quantified Difference | >20-fold improvement in aqueous solubility |

| Conditions | Standard laboratory conditions (H2O at room temperature) |

High aqueous solubility simplifies in vivo formulation and avoids vehicle-induced toxicity or precipitation artifacts in sensitive biological models.

Preclinical Epigenetic Assay Baselining

As an SGC-validated chemical probe, GSK-LSD1 is a benchmark material for establishing baseline LSD1-dependent gene expression (e.g., CD11b induction) and validating the performance of novel, uncharacterized LSD1 inhibitors in high-throughput screening workflows [1].

Combination Therapy Screening in Oncology

Due to its high potency and lack of MAO off-target effects, GSK-LSD1 is a standard irreversible inhibitor for evaluating synergistic drug combinations, such as pairing with all-trans retinoic acid (ATRA) or GSK3 inhibitors in acute myeloid leukemia (AML) models [2].

Tumor Immune Microenvironment Modeling

Unlike reversible scaffolding inhibitors that can inadvertently suppress natural killer (NK) cell metabolism, GSK-LSD1 cleanly inhibits catalytic activity, making it a highly specific tool for studying LSD1's role in CD8+ T cell infiltration and NK cell-mediated tumor lysis [3].

References

- [1] Structural Genomics Consortium (SGC). 'GSK-LSD1 Chemical Probe.'

- [2] Schenk, T., et al. 'Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes.' Haematologica, 2019.

- [3] Wang, Y., et al. 'Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential.' Frontiers in Immunology, 2023.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dates

10.1016/j.bbamcr.2017.08.005. Epub 2017 Aug 8.

Inhibition of H3K4 demethylation induces autophagy in cancer cell lines.

Wang Z(1), Long QY(1), Chen L(1), Fan JD(2), Wang ZN(2), Li LY(3), Wu M(4), Chen

X(5).

Author information:

(1)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of

Developmentally Originated Disease, China; Department of Biochemistry and

Molecular Biology, China.

(2)Hubei Key Laboratory of Cell Homeostasis, China; Department of Biochemistry

and Molecular Biology, China.

(3)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of

Developmentally Originated Disease, China; Department of Biochemistry and

Molecular Biology, China. Electronic address: lilianyun@whu.edu.cn.

(4)Hubei Key Laboratory of Cell Homeostasis, China; Hubei Key Laboratory of

Developmentally Originated Disease, China; Department of Biochemistry and

Molecular Biology, China. Electronic address: wumin@whu.edu.cn.

(5)Hubei Key Laboratory of Cell Homeostasis, China; Department of Genetics,

College of Life Sciences, Wuhan University, Wuhan, Hubei 430072, China.

Electronic address: xfchen@whu.edu.cn.

Epigenetic factors and related small molecules have emerged to be strongly

involved in autophagy process. Here we report that 2-PCPA and GSK-LSD1, two

inhibitors of histone H3K4 demethylase KDM1A/LSD1, induce autophagy in multiple

mammalian cell lines. The two small molecules induce accumulation of LC3II,

formation of autophagosome and autolysosome, and SQSTM1/p62 degradation. 2-PCPA

treatment inhibits cell proliferation through cell cycle arrest but does not

inducing cell death. Exogenous expression of KDM1A/LSD1 impaired the autophagic

phenotypes triggered by 2-PCPA. The autophagy induced by 2-PCPA requires LC3-II

processing machinery. But depletion of BECN1 and ULK1 with siRNA did not affect

the LC3-II accumulation triggered by 2-PCPA. 2-PCPA treatment induces the change

of global gene expression program, including a series of autophagy-related genes,

such as SQSTM1/p62. Taken together, our data indicate that KDM1A/LSD1 inhibitors

induce autophagy through affecting the expression of autophagy-related genes and

in a BECN1-independent manner.

2. Oncotarget. 2017 Jul 27;8(43):73372-73386. doi: 10.18632/oncotarget.19637.

eCollection 2017 Sep 26.

Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis.

Alsaqer SF(1), Tashkandi MM(1), Kartha VK(2)(3), Yang YT(1), Alkheriji Y(1),

Salama A(4), Varelas X(5), Kukuruzinska M(1), Monti S(2)(3), Bais MV(1).

Author information:

(1)Department of Molecular and Cell Biology, Boston University Henry M. Goldman

School of Dental Medicine, Boston, MA, USA.

(2)Bioinformatics Program, Boston University, Boston, MA, USA.

(3)Section of Computational Biomedicine, Boston University School of Medicine,

Boston, MA, USA.

(4)Department of Oral and Maxillofacial Surgery, Boston University Henry M.

Goldman School of Dental Medicine, Boston, MA, USA.

(5)Department of Biochemistry, Boston University School of Medicine, Boston, MA,

USA.

Lysine-specific demethylase 1 (LSD1) is a nuclear histone demethylase and a

member of the amine oxidase (AO) family. LSD1 is a flavin-containing AO that

specifically catalyzes the demethylation of mono- and di-methylated histone H3

lysine 4 through an FAD-dependent oxidative reaction. LSD1 is inappropriately

upregulated in lung, liver, brain and esophageal cancers, where it promotes

cancer initiation, progression, and metastasis. However, unlike other

lysine-specific demethylases, the role and specific targets of LSD1 in oral

squamous cell carcinoma (OSCC) pathogenesis remain unknown. We show that LSD1

protein expression was increased in malignant OSCC tissues in a clinical tissue

microarray, and its expression correlated with progressive tumor stages. In an

orthotopic oral cancer mouse model, LSD1 overexpression in aggressive HSC-3 cells

promoted metastasis whereas knockdown of LSD1 inhibited tumor spread, suggesting

that LSD1 is a key regulator of OSCC metastasis. Pharmacological inhibition of

LSD1 using a specific small molecule inhibitor, GSK-LSD1, down-regulated EGF

signaling pathway. Further, GSK-LSD1 attenuates CTGF/CCN2, MMP13, LOXL4 and

vimentin expression but increased E-cadherin expression in pre-existing,

patient-derived tonsillar OSCC xenografts. Similarly, GSK-LSD1 inhibited

proliferation and CTGF expression in mesenchymal cells, including myoepithelial

cells and osteosarcoma cells. In addition, gene set enrichment analysis revealed

that GSK-LSD1 increased p53 expression and apoptosis while inhibiting c-myc,

β-catenin and YAP-induced oncogenic transcriptional networks. These data reveal

that aberrant LSD1 activation regulates key OSCC microenvironment and EMT

promoting factors, including CTGF, LOXL4 and MMP13.

Explore Compound Types